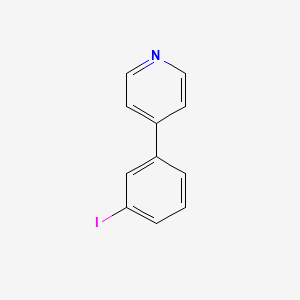

4-(3-Iodophenyl)pyridine

Descripción

4-(3-Iodophenyl)pyridine is a halogenated pyridine derivative characterized by a pyridine ring substituted at the 4-position with a 3-iodophenyl group. The iodine atom introduces steric bulk and electron-withdrawing effects, which influence reactivity, molecular weight, and intermolecular interactions compared to lighter halogens like chlorine or bromine .

Propiedades

Fórmula molecular |

C11H8IN |

|---|---|

Peso molecular |

281.09 g/mol |

Nombre IUPAC |

4-(3-iodophenyl)pyridine |

InChI |

InChI=1S/C11H8IN/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H |

Clave InChI |

BAIUBKGLQRJJBF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)I)C2=CC=NC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Iodophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For 4-(3-Iodophenyl)pyridine, the reaction involves 3-iodophenylboronic acid and 4-bromopyridine in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of 4-(3-Iodophenyl)pyridine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Iodophenyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in further coupling reactions, such as the Heck reaction, to form more complex molecules.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenylpyridine derivative .

Aplicaciones Científicas De Investigación

4-(3-Iodophenyl)pyridine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mecanismo De Acción

The mechanism of action of 4-(3-Iodophenyl)pyridine involves its interaction with specific molecular targets. For instance, it can act as a ligand in coordination chemistry, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Substituent Effects on Physical Properties

Table 1: Key Physical and Spectral Properties of Pyridine Derivatives

Key Observations :

- Melting Points : The iodine substituent likely elevates melting points compared to lighter halogens due to increased molecular weight and polarizability. For example, Q12 (methoxy-substituted) shows a higher melting point (288–292°C) than Q2 (nitro-substituted, 278–282°C), suggesting bulky groups enhance lattice stability .

- Spectral Features : The C≡N stretch in IR (~2180 cm⁻¹) is consistent across nitrile-containing derivatives. Iodine’s electron-withdrawing effect may downfield-shift aromatic protons in ¹H NMR compared to methyl or methoxy groups .

Actividad Biológica

4-(3-Iodophenyl)pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

4-(3-Iodophenyl)pyridine is characterized by the presence of an iodine atom on the phenyl ring, which enhances its reactivity and potential interactions with biological targets. The compound can be synthesized through methods such as palladium-catalyzed cross-coupling reactions, which allow for the introduction of various functional groups at specific positions on the pyridine ring .

Antimicrobial Properties

Research has indicated that 4-(3-Iodophenyl)pyridine exhibits significant antimicrobial activity. A study highlighted that various pyridine derivatives, including this compound, showed potent inhibition against Escherichia coli with an inhibition value reaching 91.95% . Additionally, the compound has been noted for its efficacy against other bacterial strains, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

The anticancer properties of 4-(3-Iodophenyl)pyridine have also been investigated. In vitro studies demonstrated that certain derivatives of pyridine, including those related to 4-(3-Iodophenyl)pyridine, displayed cytotoxic activity against several cancer cell lines such as HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer) . The mechanism of action appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

The biological activity of 4-(3-Iodophenyl)pyridine is attributed to its ability to interact with specific molecular targets within cells. It is believed to act as a ligand that can bind to metal centers or enzymes, thereby influencing their activity. This interaction may lead to alterations in cellular signaling pathways that are crucial for processes such as cell growth and apoptosis.

Case Studies

- Anticancer Research : A study reported that derivatives of 4-(3-Iodophenyl)pyridine exhibited varying degrees of cytotoxicity against multiple cancer cell lines. Compound 4 was particularly noted for its strong activity against HepG2 cells, suggesting it could serve as a lead compound for further development in cancer therapeutics .

- Antimicrobial Studies : Another investigation focused on the synthesis of novel pyridine derivatives, including 4-(3-Iodophenyl)pyridine, which demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.